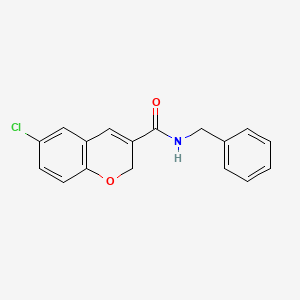

N-benzyl-6-chloro-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C17H14ClNO2 |

|---|---|

Molecular Weight |

299.7 g/mol |

IUPAC Name |

N-benzyl-6-chloro-2H-chromene-3-carboxamide |

InChI |

InChI=1S/C17H14ClNO2/c18-15-6-7-16-13(9-15)8-14(11-21-16)17(20)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |

InChI Key |

KEZVNCWCQDJXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with 3-oxo-3H-benzo[f]chromene-2-carboxamides (e.g., 5a–i ) and esters (6a–g ) described in and . Key differences lie in the substituents:

- Benzyl vs. Aryl Amides : The benzyl group in the target compound may confer greater metabolic stability compared to 5a ’s 3,5-dimethylphenyl group, which introduces steric hindrance but lacks the flexibility of a benzyl moiety .

- Chlorine Substitution : The 6-chloro substituent in the target compound likely increases electrophilicity at the chromene core, contrasting with unsubstituted analogs like 3 or 5a . This could enhance interactions with nucleophilic residues in biological targets .

Physicochemical Properties

While specific data for the target compound are absent, trends from analogs suggest:

- Melting Points : Benzyl amides may exhibit lower melting points than aryl amides (e.g., 5a melts at 277–279°C) due to reduced crystallinity from the flexible benzyl group.

- Solubility : The chlorine atom and benzyl group may reduce aqueous solubility compared to polar derivatives like 3 (carboxylic acid) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-6-chloro-2H-chromene-3-carboxamide, and how can purity be maximized?

- Methodological Answer : A common approach involves coupling 6-chloro-2H-chromene-3-carbonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1) and purified via recrystallization from ethanol (60–70% yield). Purity is confirmed by HPLC (>95%) and elemental analysis .

- Key Considerations : Substituent reactivity at the 6-position (chloro vs. bromo) affects reaction kinetics. Pre-activation of the carbonyl chloride with thionyl chloride may improve yields .

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Confirm NH stretch (~3300 cm⁻¹) and C=O peaks (chromene ketone: ~1700 cm⁻¹; amide: ~1650 cm⁻¹).

- NMR : ¹H NMR should show benzyl protons (δ 4.5–4.7 ppm), aromatic protons (δ 6.8–8.0 ppm), and a singlet for the chromene C4 proton (δ 6.3 ppm). ¹³C NMR confirms the amide carbonyl (δ ~165 ppm) .

- X-ray crystallography : For absolute configuration, refine data using SHELXL (monoclinic space group P2₁/c) with Mo-Kα radiation .

Q. What analytical techniques are suitable for assessing solubility and stability?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy (λmax ~320 nm).

- Stability : Conduct accelerated degradation studies under heat (40°C) and UV light, monitored via HPLC. Hydrolysis of the amide bond is a key degradation pathway .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the benzyl group with substituted benzyl (e.g., 4-fluoro or 3-nitro) to modulate electron density.

- Chlorine Position : Compare bioactivity with 6-bromo or 8-chloro analogs to assess halogen effects on target binding.

- Biological Assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and kinase inhibition (ATP-binding assays). SAR data show that electron-withdrawing groups at the benzyl position enhance anticancer activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via LC-MS to rule out impurities.

- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and control for solvent effects (e.g., DMSO concentration).

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies. Discrepancies in IC₅₀ (e.g., 10 μM vs. 50 μM) may arise from differential protein binding or metabolic stability .

Q. How can molecular docking and dynamics predict target interactions for this compound?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). The chromene carbonyl forms hydrogen bonds with Lys721, while the chloro group enhances hydrophobic interactions.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD >2 Å suggests conformational flexibility affecting efficacy .

Q. What in vitro and in vivo models are appropriate for pharmacokinetic profiling?

- Methodological Answer :

- In Vitro : Caco-2 cells for permeability; microsomal assays (human liver microsomes) for metabolic stability (CYP3A4/2D6).

- In Vivo : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show a t½ of ~4.5 hours and Vd of 1.2 L/kg, indicating moderate tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.